molecular formula C6H10CaO6 B106452 Calcium (R)-2-hydroxypropionate CAS No. 16127-59-6

Calcium (R)-2-hydroxypropionate

Cat. No.: B106452
CAS No.: 16127-59-6
M. Wt: 218.22 g/mol
InChI Key: MKJXYGKVIBWPFZ-JCWNAWFTSA-L
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Description

Calcium ®-2-hydroxypropionate, also known as calcium lactate, is a calcium salt of lactic acid. It is commonly used in the food industry as a calcium fortifier and acidity regulator. This compound is also utilized in various industrial and medical applications due to its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium ®-2-hydroxypropionate can be synthesized through the neutralization of lactic acid with calcium carbonate or calcium hydroxide. The reaction typically occurs in an aqueous medium at controlled temperatures to ensure complete reaction and high yield. The general reaction is as follows:

2CH3CH(OH)COOH+CaCO3Ca(CH3CH(OH)COO)2+CO2+H2O\text{2CH}_3\text{CH(OH)COOH} + \text{CaCO}_3 \rightarrow \text{Ca(CH}_3\text{CH(OH)COO)}_2 + \text{CO}_2 + \text{H}_2\text{O} 2CH3​CH(OH)COOH+CaCO3​→Ca(CH3​CH(OH)COO)2​+CO2​+H2​O

Industrial Production Methods

In industrial settings, calcium ®-2-hydroxypropionate is produced by fermenting carbohydrates such as glucose or sucrose using lactic acid bacteria. The lactic acid produced is then neutralized with calcium carbonate or calcium hydroxide to form calcium lactate. This method is preferred due to its cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Calcium ®-2-hydroxypropionate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce pyruvic acid.

    Reduction: It can be reduced to produce propylene glycol.

    Substitution: It can participate in esterification reactions to form lactate esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acid catalysts like sulfuric acid or hydrochloric acid are typically employed.

Major Products Formed

    Oxidation: Pyruvic acid

    Reduction: Propylene glycol

    Substitution: Lactate esters

Scientific Research Applications

Calcium ®-2-hydroxypropionate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its role in metabolic pathways and as a calcium supplement in cell culture media.

    Medicine: Investigated for its potential in treating calcium deficiencies and as a component in dental products.

    Industry: Utilized in food preservation, cosmetics, and as a biodegradable plasticizer.

Mechanism of Action

Calcium ®-2-hydroxypropionate exerts its effects primarily through its role as a calcium ion source. Calcium ions play a crucial role in various physiological processes, including muscle contraction, nerve transmission, and bone formation. The compound dissociates in aqueous solutions to release calcium ions, which then participate in these biological processes.

Comparison with Similar Compounds

Similar Compounds

    Calcium Gluconate: Another calcium salt used for calcium supplementation.

    Calcium Carbonate: Widely used as a calcium supplement and antacid.

    Calcium Citrate: Known for its high bioavailability and use in dietary supplements.

Uniqueness

Calcium ®-2-hydroxypropionate is unique due to its high solubility and bioavailability compared to other calcium salts. It is also less likely to cause gastrointestinal discomfort, making it a preferred choice for calcium supplementation in food and pharmaceutical products.

Properties

IUPAC Name

calcium;(2R)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O3.Ca/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2/t2*2-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJXYGKVIBWPFZ-JCWNAWFTSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)[O-])O.C[C@H](C(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16127-59-6
Record name Calcium D-lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016127596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium (R)-2-hydroxypropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM D-LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98028U73SN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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